Edoxaban Exhibits Superior In Vitro Potency Against Factor Xa Compared to Rivaroxaban
Edoxaban demonstrates significantly higher potency in inhibiting Factor Xa activity compared to rivaroxaban in a standardized in vitro assay. The half-maximal inhibitory concentration (IC50) for anti-Xa activity was determined to be 430 ng/mL (0.78 nM) for edoxaban, versus 670 ng/mL (1.54 nM) for rivaroxaban [1]. This indicates that a lower molar concentration of edoxaban is required to achieve the same degree of enzymatic inhibition, reflecting its greater intrinsic potency at the molecular target.
| Evidence Dimension | In vitro anti-Factor Xa activity |
|---|---|
| Target Compound Data | IC50 = 430 ng/mL (0.78 nM) |
| Comparator Or Baseline | Rivaroxaban IC50 = 670 ng/mL (1.54 nM) |
| Quantified Difference | Edoxaban is approximately 1.97-fold more potent (based on nM IC50 ratio) or requires ~56% lower molar concentration for equivalent inhibition |
| Conditions | Kinetic amidolytic method using purified FXa; drug concentrations prepared at 1 mg/mL in buffered saline [1] |
Why This Matters
For researchers designing in vitro studies or developing FXa-targeted assays, edoxaban's higher potency allows for lower working concentrations, potentially minimizing off-target effects or solubility limitations.
- [1] Siddiqui, F., Mehrotra, S., Venkitasubramony, V., et al. (2019). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban and Rivaroxaban Does Not Fully Reflect their Biologic Spectrum. ISTH Academy. PB0198. View Source
